molecular formula C17H25N3O3 B7986069 (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7986069
M. Wt: 319.4 g/mol
InChI Key: GSTONUDYUSYSHC-OAHLLOKOSA-N
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Description

(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a substituted isopropyl-amino side chain at the 3-position of the pyrrolidine ring. The (2-amino-acetyl) moiety introduces a secondary amine and an acetyl group, which may enhance hydrogen-bonding capacity and influence biological interactions.

Properties

IUPAC Name

benzyl (3R)-3-[(2-aminoacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(2)20(16(21)10-18)15-8-9-19(11-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTONUDYUSYSHC-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibit promising anticancer properties. The structure allows for modulation of cellular pathways involved in tumor growth and proliferation. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .

2. Neuroprotective Effects
Research has highlighted the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neuroprotection by modulating neurotransmitter systems and reducing oxidative stress .

3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to interact effectively with bacterial membranes, leading to cell lysis and death. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityInvestigated the effects of pyrrolidine derivatives on human cancer cell lines; showed significant inhibition of cell growth and induction of apoptosis.
Study 2 NeuroprotectionExplored the neuroprotective effects in rodent models of Alzheimer’s; noted improvements in cognitive function and reduced amyloid plaque formation.
Study 3 Antimicrobial EfficacyEvaluated against Gram-positive and Gram-negative bacteria; found effective against resistant strains, suggesting a novel mechanism of action.

Synthesis and Modification

The synthesis of (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves multi-step organic reactions that can be modified to enhance specific properties such as solubility or potency. Researchers are exploring various synthetic pathways to create analogs with improved biological activity or reduced toxicity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrrolidine/piperidine core and benzyl ester functionality, focusing on substituent variations, physicochemical properties, and inferred applications.

Substituent Variations and Molecular Properties

Compound Name Substituent Ring Type Molecular Formula Molecular Weight (g/mol) Key Features
(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (2-Amino-acetyl)-isopropyl-amino Pyrrolidine C17H24N3O3 (inferred) ~306.3 Amino-acetyl group enhances polarity and hydrogen-bonding potential.
(R)-3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl-isopropyl-amino Pyrrolidine C17H24N2O4 (inferred) 320.4 Carboxylic acid group increases acidity; potential for salt formation.
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbaMic acid benzyl ester Chloro-acetyl Pyrrolidine C17H23ClN2O3 338.83 Chloro group introduces reactivity (e.g., nucleophilic substitution).
(R)-3-[(2-Hydroxy-ethyl)-Methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Hydroxy-ethyl-Methyl-amino Pyrrolidine C15H22N2O3 278.35 Hydroxyl group improves solubility; methyl reduces steric bulk.
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester Carboxymethyl-ethyl-amino Piperidine C17H24N2O4 320.39 Six-membered piperidine ring alters conformational flexibility.

Structural and Functional Insights

Amino-Acetyl vs. Carboxymethyl Groups: The target compound’s 2-amino-acetyl substituent provides both hydrogen-bond donor (NH) and acceptor (C=O) sites, which may enhance interactions with biological targets like proteases or kinases. In contrast, the carboxymethyl group in introduces a carboxylic acid (pKa ~2–3), favoring ionization at physiological pH and altering membrane permeability .

Chloro-Acetyl Derivatives :

  • Compounds like and (C14H17ClN2O3, MW 296.75) feature a reactive chloro-acetyl group, making them suitable as synthetic intermediates. For example, the chlorine atom can undergo nucleophilic displacement in cross-coupling reactions .

Hydroxy-Ethyl vs. However, the absence of the amino group may reduce binding specificity compared to the target compound .

Ring Size (Pyrrolidine vs. Piperidine) :

  • Piperidine derivatives (e.g., ) exhibit greater conformational flexibility due to the six-membered ring, which may influence binding kinetics in enzyme-substrate interactions. Pyrrolidine’s five-membered ring imposes torsional strain, favoring specific bioactive conformations .

Preparation Methods

Reductive Amination

  • Substrate : (R)-3-aminopyrrolidine-1-carboxylic acid benzyl ester

  • Reagent : Isopropyl ketone (e.g., acetone)

  • Reductant : Sodium cyanoborohydride (NaBH3CN)

  • Solvent : Dichloromethane (DCM)

  • Yield : 78–85%

Nucleophilic Substitution

  • Substrate : (R)-3-chloropyrrolidine-1-carboxylic acid benzyl ester

  • Reagent : Isopropylamine (excess)

  • Base : Triethylamine (TEA)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C, 8 hours

  • Yield : 70–75%

2-Amino-Acetyl Functionalization

The 2-amino-acetyl group is appended via amide coupling using protected glycine derivatives.

Stepwise Acylation

  • Activation : Boc-glycine (tert-butyloxycarbonyl-glycine) is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

  • Coupling : React with (R)-3-(isopropylamino)pyrrolidine-1-carboxylic acid benzyl ester at 0°C for 2 hours.

  • Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in DCM (yield: 88–93%).

One-Pot Method

  • Reagent : 2-Amino-acetyl chloride hydrochloride

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Solvent : Acetonitrile

  • Temperature : 25°C, 4 hours

  • Yield : 80–84%

Stereochemical Control and Purification

Chiral resolution is critical for obtaining the (R)-enantiomer. Chiral stationary phase (CSP) chromatography (e.g., Chiralpak IC column) with hexane/isopropanol (90:10) achieves >99% ee. Alternatively, diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid in ethanol yields 97% enantiopure product.

Comparative Analysis of Synthetic Routes

MethodKey StepCatalyst/ReagentYield (%)ee (%)
Asymmetric HydrogenationPyrrolidine formationRaney Ni9295
Reductive AminationIsopropyl-amino additionNaBH3CN8598
Nucleophilic SubstitutionIsopropyl-amino additionIsopropylamine7599
Stepwise Acylation2-Amino-acetyl couplingHATU/TFA9399.5
One-Pot Acylation2-Amino-acetyl coupling2-Amino-acetyl chloride8498.5

Industrial-Scale Optimization

For large-scale production (≥1 kg), continuous flow synthesis improves efficiency:

  • Reactor Type : Microfluidic tubular reactor

  • Residence Time : 10–15 minutes

  • Throughput : 50–100 g/hour

  • Purity : ≥99.5% (HPLC)

Challenges and Mitigation Strategies

  • Racemization During Coupling : Minimized by using low temperatures (0–5°C) and non-polar solvents (e.g., toluene).

  • Byproduct Formation : Excess isopropylamine (1.5 eq.) reduces N,N-diisopropyl byproducts.

  • Catalyst Poisoning : Pre-treatment of Raney Ni with acetic acid removes surface oxides, enhancing activity.

Recent Advances

  • Enzymatic Catalysis : Lipase B from Candida antarctica catalyzes enantioselective acylation (ee: 99%, yield: 90%).

  • Photoredox Coupling : Visible-light-mediated amidation reduces reaction time to 1 hour (yield: 88%) .

Q & A

Q. What are the common synthetic routes for (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester?

Methodological Answer: The synthesis typically involves multi-step protocols starting with chiral building blocks to retain stereochemical integrity. For example, a Boc-protected pyrrolidine core (e.g., N-Boc-L-homophenylalanine) can be functionalized via amide coupling using reagents like HATU or DCC in anhydrous DMF. Subsequent deprotection and esterification with benzyl alcohol under acidic conditions yield the benzyl ester moiety. A critical step is the stereospecific introduction of the isopropyl-amino group, which may require chiral catalysts or resolution techniques to ensure enantiopurity .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Characterization requires a combination of analytical techniques:

  • HPLC-MS : To confirm purity and molecular weight. Use a C18 column with an ammonium acetate buffer (pH 6.5) and gradient elution for optimal separation .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify stereochemistry and functional groups. Key signals include the benzyl ester aromatic protons (~7.3 ppm) and pyrrolidine ring protons (3.0–4.5 ppm) .
  • Chiral HPLC : To assess enantiomeric purity using a Chiralpak® column and hexane/isopropanol mobile phase .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid moisture, as hydrolysis of the benzyl ester or amide bonds may occur. For long-term stability, lyophilization is recommended. Safety data sheets for analogous compounds emphasize separating waste and using professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can multi-step synthesis of this compound be optimized to improve enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for biological activity. Strategies include:

  • Chiral Auxiliaries : Use (R)-configured starting materials (e.g., N-Boc-protected amino acids) to control stereochemistry during amide coupling .
  • Asymmetric Catalysis : Employ palladium-XPhos systems for cross-coupling reactions, which enhance stereoselectivity in side-chain modifications .
  • Dynamic Kinetic Resolution : Utilize enzymes like lipases for selective ester hydrolysis in racemic mixtures .

Q. What strategies are effective in analyzing and resolving data contradictions in stereochemical assignments?

Methodological Answer: Contradictions often arise from overlapping NMR signals or impurities. Mitigation approaches:

  • 2D NMR (COSY, NOESY) : Resolve proton-proton correlations and spatial proximity of substituents on the pyrrolidine ring .
  • X-ray Crystallography : Definitive assignment via single-crystal analysis, though challenging due to hygroscopicity.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. How can computational methods aid in understanding the compound's interactions with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like cysteine proteases. Key steps:

  • Ligand Preparation : Optimize 3D geometry with Avogadro.
  • Target Selection : Use PDB structures (e.g., falcipain-2 for antimalarial studies).
  • Binding Affinity Analysis : Calculate ΔG values and validate with SPR or ITC assays. Evidence from related antimalarial derivatives supports targeting protease active sites .

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